1-Bromo-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene
Description
1-Bromo-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with the molecular formula C17H19BrO4. It is a brominated aromatic ether, characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with multiple ethoxy and methoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Properties
IUPAC Name |
1-bromo-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4/c1-19-16-8-4-5-9-17(16)22-13-11-20-10-12-21-15-7-3-2-6-14(15)18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEZHIIJIPEEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-methoxyphenoxy)ethanol.
Etherification: This intermediate is then subjected to etherification reactions with ethylene glycol derivatives to introduce the ethoxy groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding phenolic derivatives or reduction reactions to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Scientific Research Applications
1-Bromo-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets through its bromine and ether groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ether groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Bromo-2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene can be compared with other brominated aromatic ethers:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a simpler structure with fewer ethoxy groups, making it less versatile in chemical reactions.
2-Bromoethyl methyl ether: This compound lacks the aromatic ring, which limits its applications in aromatic substitution reactions.
1-Bromo-3,6-dioxaheptane: This compound has a different arrangement of ether groups, affecting its reactivity and applications.
The unique combination of bromine and multiple ethoxy groups in this compound makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
